
1-Bromo-1-propylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-propylcyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound specifically features a bromine atom and a propyl group attached to the first carbon of a cyclohexane ring. The molecular formula for this compound is C9H17Br.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-1-propylcyclohexane can be synthesized through the bromination of 1-propylcyclohexane. This reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom on the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where controlled conditions ensure the selective bromination at the desired position on the cyclohexane ring. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-1-propylcyclohexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution (SN1 and SN2): Common nucleophiles such as hydroxide (OH-), cyanide (CN-), and ammonia (NH3) can replace the bromine atom in this compound. SN1 reactions typically occur in polar protic solvents, while SN2 reactions favor polar aprotic solvents.
Elimination Reactions (E1 and E2): Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products Formed:
Substitution Reactions: Products such as 1-hydroxy-1-propylcyclohexane, 1-cyano-1-propylcyclohexane, and 1-amino-1-propylcyclohexane.
Elimination Reactions: Formation of propylcyclohexene isomers.
Aplicaciones Científicas De Investigación
1-Bromo-1-propylcyclohexane has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other substituted cyclohexanes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-propylcyclohexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the cyclohexane ring, allowing the nucleophile to attack the positively charged carbon. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the bromine atom.
Comparación Con Compuestos Similares
- 1-Bromo-2-propylcyclohexane
- 1-Bromo-3-propylcyclohexane
- 1-Bromo-4-propylcyclohexane
Comparison: 1-Bromo-1-propylcyclohexane is unique due to the position of the bromine atom and the propyl group on the same carbon of the cyclohexane ring. This specific arrangement influences its reactivity and the types of reactions it undergoes. In comparison, other similar compounds with different substitution patterns may exhibit varying reactivity and selectivity in chemical reactions.
Propiedades
Número CAS |
63399-53-1 |
|---|---|
Fórmula molecular |
C9H17Br |
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
1-bromo-1-propylcyclohexane |
InChI |
InChI=1S/C9H17Br/c1-2-6-9(10)7-4-3-5-8-9/h2-8H2,1H3 |
Clave InChI |
ZHCCJGKSDXGILF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCCCC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Nitrophenyl)methyl]guanosine](/img/structure/B12915167.png)
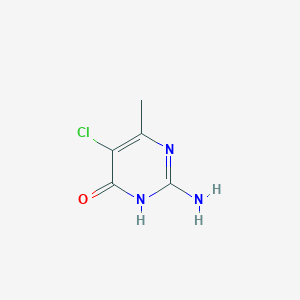
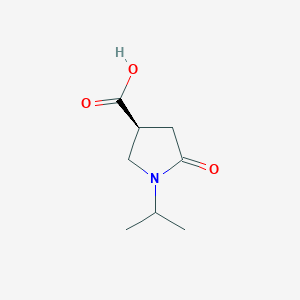
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclobutanecarboxamide](/img/structure/B12915186.png)
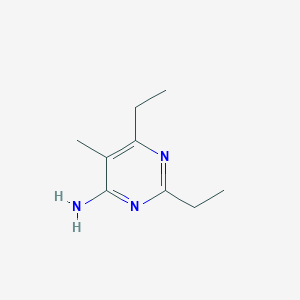
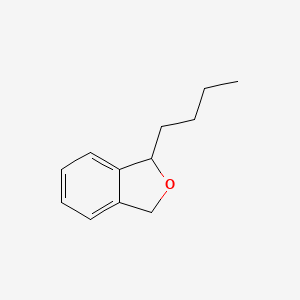

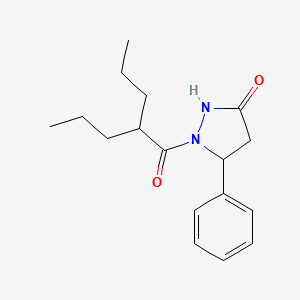
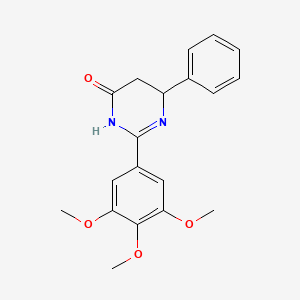
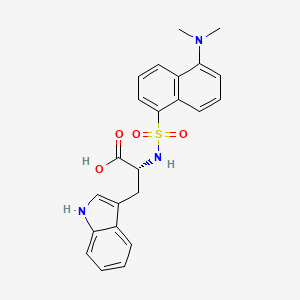
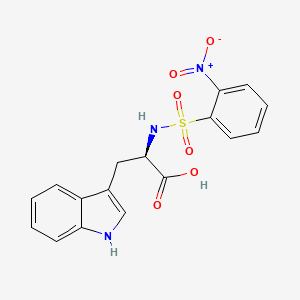
![1,2,6,7-Tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B12915255.png)
